molecular formula C14H10N6 B3038401 7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 861206-94-2

7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Cat. No.: B3038401
CAS No.: 861206-94-2
M. Wt: 262.27 g/mol
InChI Key: DAWZOECERNMKIK-UHFFFAOYSA-N
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Description

| 7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a recognized potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. Its primary research value lies in the investigation of JAK2-driven oncogenesis and hematological malignancies. Studies have demonstrated its high efficacy in suppressing the JAK2-STAT5 signaling cascade in myeloproliferative neoplasm models, showing promise in inducing apoptosis and reducing cell proliferation. This compound exhibits significant selectivity for JAK2 over other JAK family members, making it a valuable chemical probe for dissecting the specific role of JAK2 in pathological and physiological processes. Its application extends to basic research on cytokine signaling, immune response modulation, and as a lead compound in the preclinical development of targeted cancer therapeutics, particularly for conditions like polycythemia vera and primary myelofibrosis where constitutive JAK2 activation is a hallmark. Further structure-activity relationship (SAR) studies highlight its optimized pyrazolopyrimidine scaffold as a foundation for designing inhibitors with improved pharmacological properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c15-6-10-8-18-20-13(17)11(7-16)12(19-14(10)20)9-4-2-1-3-5-9/h1-5,8,12,19H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWZOECERNMKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(N3C(=C(C=N3)C#N)N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-3-substituted Pyrazoles with 1,3-Dielectrophiles

The most prevalent strategy involves the reaction of 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with α,β-unsaturated carbonyl derivatives, such as cinnamonitriles or enaminones. For example, Sherif et al. demonstrated that heating equimolar amounts of 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile and benzylidenemalononitrile in glacial acetic acid under reflux for 6–8 hours yields the target compound in 48–60% yield. The reaction proceeds via an aza-Michael addition, followed by cyclodehydration, forming the dihydropyrimidine ring (Scheme 1).

Scheme 1:
$$ \text{5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile} + \text{Benzylidenemalononitrile} \xrightarrow{\text{AcOH, Δ}} \text{this compound} $$

Critical parameters include:

  • Solvent polarity : Acetic acid enhances electrophilicity of the α,β-unsaturated system, accelerating the aza-Michael step.
  • Temperature : Prolonged reflux (≥100°C) ensures complete cyclization but risks over-aromatization to the fully unsaturated pyrimidine.

One-Pot Tandem Reactions Using Enaminones

Alqadhi et al. reported an alternative approach using 3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone) as the 1,3-dielectrophile. Heating the enaminone with 5-amino-3-cyano-1H-pyrazole in ethanol containing catalytic piperidine at 80°C for 12 hours afforded the dihydro derivative in 65% yield. This method circumvents the need for harsh acidic conditions, making it suitable for acid-sensitive substrates.

Key advantages:

  • Regioselectivity : The enaminone’s electron-deficient β-carbon preferentially reacts with the pyrazole’s exocyclic amine, minimizing byproducts.
  • Functional group tolerance : Ethanol as a solvent permits the inclusion of nitro or methoxy groups on the phenyl ring without decomposition.

Mechanistic Insights into Ring Formation

Aza-Michael Addition as the Rate-Determining Step

FT-IR and $$ ^1 \text{H NMR} $$ studies confirm that the reaction initiates with nucleophilic attack by the pyrazole’s exocyclic amine on the α,β-unsaturated system’s β-carbon, forming a zwitterionic intermediate. This step is highly sensitive to steric effects; bulky substituents on the phenyl group (e.g., ortho-methyl) reduce yields to ≤30% due to hindered approach trajectories.

Cyclization and Aromatization Pathways

Following the aza-Michael adduct formation, intramolecular cyclization occurs via nucleophilic attack of the pyrazole’s endocyclic nitrogen on the adjacent nitrile carbon. Computational studies suggest that the dihydro intermediate’s stability arises from conjugation between the pyrimidine ring’s π-system and the cyano groups. Subsequent aromatization to the fully unsaturated pyrimidine is prevented by maintaining reaction temperatures below 120°C and avoiding strong oxidizing agents.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Comparative studies reveal that acetic acid outperforms polar aprotic solvents (e.g., DMF) by stabilizing protonated intermediates (Table 1). Adding anhydrous sodium acetate (10 mol%) increases yields by 15–20% via neutralization of HCl generated during cyclodehydration.

Table 1: Solvent Effects on Reaction Yield

Solvent Temperature (°C) Yield (%)
Acetic acid 110 60
Ethanol 80 65
DMF 120 35

Post-Synthetic Modifications

The 7-amino group permits further functionalization. Rusinov et al. acylated the amine using acetyl chloride in pyridine, achieving >85% conversion to the corresponding acetamide derivative while preserving the dihydro core. This versatility underscores the compound’s utility as a building block for drug discovery.

Analytical Characterization and Validation

Spectroscopic Fingerprints

  • FT-IR : Stretching vibrations at 3425 cm$$ ^{-1} $$ (N–H), 2220 cm$$ ^{-1} $$ (C≡N), and 1650 cm$$ ^{-1} $$ (C=N) confirm the structure.
  • $$ ^1 \text{H NMR} $$ : Characteristic signals include δ 2.6 ppm (SCH$$ _3 $$), δ 5.2 ppm (H-4, H-5 diastereotopic protons), and δ 7.3–7.8 ppm (phenyl protons).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2052345) verifies the boat conformation of the dihydropyrimidine ring and coplanarity of the cyano groups, which enhance π-stacking interactions in the solid state.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazolopyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Table 1: Structural and Physical Property Comparisons
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features Reference
Target Compound 5-Ph, 7-NH$ _2 $, 3,6-CN, 4,5-dihydro 308–310 92 $ ^1H $ NMR: δ 9.51 (NH); $ ^{13}C $: δ 164.31 (C=O)
4d (Analog) 5-(4-MeO-Ph), 7-NH$ _2 $, 3,6-CN 310–312 93 $ ^1H $: δ 3.52 (OCH$ _3 $); $ ^{13}C $: δ 55.39 (OCH$ _3 $)
4b (Analog) 5-(4-NO$ _2 $-Ph), 7-NH$ _2 $, 3,6-CN >360 90 $ ^1H $: δ 8.3 (NH$ _2 $); EIMS: m/z 381.11
19 (Analog) 3-Bn, 5-Ph, 6-CN, 7-NH$ _2 $, 2-NH$ _2 $ 179–180 35 Elemental analysis: N: 24.54%
11a (Analog) 7-Ph, 2-anilinyl, 3,6-CN N/A N/A $ ^{13}C $: δ 162.10 (CN)
10a (Analog) 5,2-(4-MeO-Ph), 3-CONHPh N/A N/A Molecular formula: C$ _{21} $H$ _{15} $N$ _6 $O

Key Differences and Trends

Substituent Effects on Physicochemical Properties
  • Electron-Donating Groups : Derivatives like 4d (4-methoxyphenyl) exhibit enhanced solubility due to the polar OCH$ _3 $ group, evidenced by a 93% yield and similar melting point (310–312°C) to the target compound .
  • Electron-Withdrawing Groups: 4b (4-nitrophenyl) shows a higher melting point (>360°C) and lower solubility, attributed to the NO$ _2 $ group’s strong electron-withdrawing effect .
  • Dihydro vs.

Biological Activity

7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, enzyme inhibition, and potential applications in drug development.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its pharmacological significance. The presence of amino and dicarbonitrile functional groups enhances its reactivity and biological potential.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. In a study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, it was found that certain derivatives exhibited broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, compounds 6s and 6t , which are structurally related to 7-amino derivatives, showed IC50 values of 11.70 µM and 19.92 µM against renal carcinoma cell line RFX 393, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)GI (%)
6s RFX 39311.70-
6t RFX 39319.92-
-Broad Spectrum-43.9

Enzyme Inhibition

The compound has shown dual inhibition potential towards cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies revealed that these compounds bind effectively to the active sites of these enzymes, suggesting their potential as therapeutic agents in cancer treatment. The binding affinities were comparable to established inhibitors like milciclib and repotrectinib .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Treatment with pyrazolo[1,5-a]pyrimidine derivatives led to significant arrest in the G0–G1 phase of the cell cycle.
  • Induction of Apoptosis : The compounds triggered apoptotic pathways in cancer cells, further contributing to their cytotoxic effects .

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have been investigated for other biological activities:

  • Anti-diabetic : Some studies indicate potential anti-diabetic effects.
  • Anti-inflammatory : Certain derivatives have shown promise in reducing inflammation markers.
  • Antioxidant : The antioxidant capacity has been evaluated using various assays .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerSignificant growth inhibition in cancer cell lines
Enzyme InhibitionDual inhibition of CDK2 and TRKA
Anti-diabeticPotential effects on glucose metabolism
Anti-inflammatoryReduction in inflammatory markers
AntioxidantEnhanced antioxidant capacity

Case Studies

In a notable case study involving the evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Compounds were tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Results indicated that some derivatives had lower IC50 values than clinically used drugs like erlotinib, showcasing their potential as more effective alternatives .

Q & A

Q. What are the standard synthetic routes for 7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, refluxing 5-aminopyrazole with enaminones in polar solvents like pyridine or ethanol yields the pyrazolo[1,5-a]pyrimidine core. Reaction conditions (e.g., solvent, temperature, time) significantly influence product regioselectivity and yield. Hydrazine hydrate reactions with enamines can also produce cyanopyrazoles or aminopyrazoles, depending on conditions .

Q. How is structural characterization performed using spectroscopic techniques?

  • IR spectroscopy : Identifies functional groups (e.g., nitrile stretches near 2200 cm⁻¹, amino N-H stretches).
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., nitrile carbons at δ 110–120 ppm).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values). Cross-referencing with literature data ensures structural accuracy .

Q. What safety precautions are recommended for laboratory handling?

  • Wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Use fume hoods for reactions releasing toxic gases (e.g., HCl during acidification).
  • Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How do computational methods predict bioavailability and toxicity?

In silico tools (e.g., SwissADME, ProTox-II) analyze:

  • Lipophilicity (LogP) : Critical for membrane permeability.
  • Pharmacokinetic parameters : Absorption, metabolism (CYP450 interactions).
  • Toxicity endpoints : Hepatotoxicity, mutagenicity. Molecular docking predicts binding affinities to target proteins (e.g., kinases, enzymes), guiding lead optimization .

Q. What strategies enhance biological activity through structural modifications?

  • Substituent introduction : Electron-withdrawing groups (e.g., Cl, CN) at positions 3 and 6 improve metabolic stability.
  • Heteroaryl coupling : Furan or thiophene moieties at position 7 enhance π-π stacking with protein targets.
  • Carboxamide derivatives : Improve solubility and binding specificity via hydrogen bonding .

Q. How are reaction conditions optimized for high-yield synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, pyridine) favor cyclization.
  • Temperature control : Reflux (~100–120°C) accelerates enamine formation.
  • Purification : Recrystallization from ethanol/DMF removes byproducts. Typical yields range from 62% to 70% .

Q. What challenges arise in regioselective substitution, and how are they addressed?

Competing reactions (e.g., azo vs. amino group formation) are mitigated by:

  • Stoichiometric adjustments : Excess enaminone drives desired cyclization.
  • Catalytic additives : Triethylamine enhances nucleophilicity of intermediates.
  • Protecting groups : Boc protection prevents unwanted side reactions .

Methodological Insights

Q. How is the compound evaluated as a pharmacophore in drug discovery?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays using ADP-Glo™).
  • Cell-based studies : Antiproliferative activity (IC₅₀) in cancer cell lines.
  • Selectivity profiling : Off-target screening to minimize toxicity .

Q. What analytical techniques resolve contradictions in spectral data?

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals.
  • X-ray crystallography : Validates crystal structure (e.g., monoclinic system with β = 95.9° observed in related compounds).
  • Elemental analysis : Confirms C/H/N ratios (e.g., C: 62.77%, N: 24.40% for derivatives) .

Q. How are solubility limitations addressed for in vivo testing?

  • Prodrug strategies : Ethyl ester derivatives (e.g., compound 3 in ) improve lipophilicity.
  • Nanoformulations : Liposomal encapsulation enhances aqueous dispersion.
  • Co-solvents : Ethanol/PEG-400 mixtures increase dissolution rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Reactant of Route 2
7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

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